



The Enantioselective Total Synthesis of Gomisin E: A Detailed Guide

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Application Notes and Protocols for Researchers in Synthetic Chemistry and Drug Development

Gomisin E, a dibenzocyclooctadiene lignan isolated from Schisandra chinensis, has attracted significant attention from the scientific community due to its interesting biological activities. This document provides a detailed overview of a notable method for the total synthesis of (+)-**Gomisin E**, based on the work of Coleman and colleagues. The presented strategy offers a highly stereocontrolled approach to this complex natural product.

Synthetic Strategy Overview

The asymmetric total synthesis of (+)-**Gomisin E** is achieved through a convergent strategy that relies on several key transformations to establish the correct stereochemistry of the molecule. The core of the strategy involves the following key steps:

- Asymmetric Crotylation: The synthesis commences with an asymmetric crotylation of a substituted benzaldehyde to introduce the first chiral center with high enantioselectivity.
- Diastereoselective Hydroboration and Suzuki-Miyaura Coupling: A hydroboration-oxidation sequence followed by a Suzuki-Miyaura cross-coupling reaction is employed to construct a key biaryl intermediate.
- Atropdiastereoselective Biaryl Cuprate Coupling: The crucial dibenzocyclooctadiene core is forged through an intramolecular oxidative coupling of a biaryl precursor, where the



stereochemistry of an existing center directs the axial chirality of the biaryl system.

 Lactone Formation and Final Modifications: The synthesis is completed by the formation of the lactone ring and subsequent deprotection steps.

This approach provides a robust and stereocontrolled route to (+)-**Gomisin E** and other related lignans.

Experimental Protocols and Data

The following sections provide detailed experimental protocols for the key steps in the synthesis of (+)-**Gomisin E**, along with a summary of the quantitative data in a tabular format.

Key Synthetic Steps and Quantitative Data



Step No.	Reaction	Starting Material	Product	Reagents and Condition s	Yield (%)	d.r. / e.r.
1	Asymmetri c Crotylation	3,4,5- Trimethoxy benzaldeh yde	Homoallylic alcohol	(Z)-Crotyl- B(lpc) ₂ , BF ₃ ·OEt ₂ , THF, -78 °C	85	>98:2 e.r.
2	Silylation	Homoallylic alcohol	TBS- protected alcohol	TBSCI, Imidazole, CH ₂ Cl ₂	98	-
3	Hydroborat ion/Oxidati on	TBS- protected alkene	Primary alcohol	9-BBN, THF; then H ₂ O ₂ , NaOH	89	>20:1 d.r.
4	Suzuki- Miyaura Coupling	Primary alcohol	Biaryl compound	Aryl bromide, Pd(PPh ₃) ₄ , K ₂ CO ₃ , Toluene/H ₂ O	92	-
5	Iodination	Biaryl compound	lodinated biaryl	I ₂ , PhI(OAc) ₂ , CH ₂ CI ₂	88	-
6	Intramolec ular Biaryl Coupling	lodinated biaryl	Dibenzocy clooctadien e	t-BuLi, CuCN·2LiC I, THF, -78 °C; then O ₂	65	>20:1 d.r.
7	Lactonizati on	Dibenzocy clooctadien e	Gomisin O	Jones' Reagent	75	-



8	Epimerizati on	Gomisin O	(+)- Gomisin E	NaOMe, MeOH	95 (of mixture)	1:1 mixture with Gomisin O
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d.r. = diastereomeric ratio; e.r. = enantiomeric ratio.

Detailed Experimental Protocols

Step 1: Asymmetric Crotylation

To a solution of (Z)-crotyl-B(lpc)₂ (1.2 equiv) in THF at -78 °C is added BF₃·OEt₂ (1.2 equiv). After stirring for 15 minutes, a solution of 3,4,5-trimethoxybenzaldehyde (1.0 equiv) in THF is added dropwise. The reaction mixture is stirred at -78 °C for 4 hours. The reaction is quenched by the addition of methanol, followed by aqueous NaOH and 30% H₂O₂. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated under reduced pressure. The crude product is purified by flash column chromatography to afford the desired homoallylic alcohol.

Step 6: Intramolecular Atropdiastereoselective Biaryl Cuprate Coupling

To a solution of the iodinated biaryl precursor (1.0 equiv) in THF at -78 °C is added t-BuLi (2.2 equiv) dropwise. After stirring for 30 minutes, a solution of CuCN·2LiCl (1.1 equiv) in THF is added. The resulting mixture is stirred for 1 hour at -78 °C. Dry oxygen is then bubbled through the solution for 2 hours. The reaction is quenched with saturated aqueous NH₄Cl and the mixture is allowed to warm to room temperature. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated. The residue is purified by chromatography to yield the dibenzocyclooctadiene core.

Step 8: Epimerization of Gomisin O to (+)-Gomisin E

A solution of Gomisin O (1.0 equiv) in methanol is treated with a catalytic amount of sodium methoxide (0.1 equiv). The reaction mixture is stirred at room temperature for 24 hours. The solvent is removed under reduced pressure, and the residue is partitioned between water and ethyl acetate. The organic layer is washed with brine, dried over Na₂SO₄, and concentrated.



The resulting mixture of Gomisin O and (+)-**Gomisin E** is separated by preparative HPLC to afford pure (+)-**Gomisin E**.

Visualizing the Synthesis

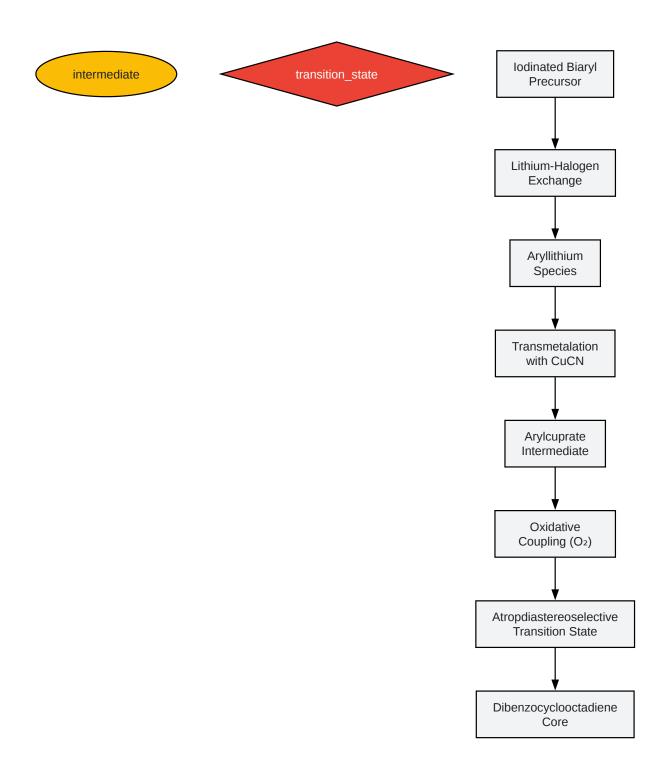
To better understand the flow and logic of the synthetic pathway, the following diagrams have been generated.



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Caption: Overall synthetic workflow for the total synthesis of (+)-Gomisin E.





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Caption: Key steps in the atropdiastereoselective biaryl cuprate coupling reaction.







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